Nemadipine-A - 54280-71-6

Nemadipine-A

Catalog Number: EVT-323062
CAS Number: 54280-71-6
Molecular Formula: C19H18F5NO4
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nemadipine-A is a cell-permeable L-type calcium channel inhibitor [, ]. It belongs to the dihydropyridine (DHP) class of calcium channel blockers [, ]. In scientific research, Nemadipine-A serves as a valuable tool for investigating various biological processes, including embryo implantation, cancer cell resistance, and muscle degeneration [, , ].

Nifedipine

Relevance: Nifedipine shares a structural and functional similarity with Nemadipine-A, both being DHP derivatives and calcium channel blockers. They are synthesized through similar methods like the Hantzsch synthesis. [, ] While Nifedipine primarily targets cardiovascular applications, Nemadipine-A's research explores its potential as a non-hormonal contraceptive and an enhancer of TRAIL-induced apoptosis in cancer cells. [, ]

Nitrendipine

Relevance: Nitrendipine's structural similarity to Nemadipine-A, both being dihydropyridine calcium channel blockers, is notable. [] The research highlights their shared synthetic pathways, suggesting potential for alternative synthesis methods. While Nitrendipine focuses on cardiovascular applications, Nemadipine-A's research explores its impact on embryo implantation and cancer cell sensitization to TRAIL. [, ]

Migrazole

Relevance: While both Nemadipine-A and Migrazole influence calcium channels, they target different subtypes. [] Nemadipine-A primarily acts on L-type channels, while Migrazole exhibits selectivity for T-type channels. This distinction highlights the diversity of calcium channel targets and their specific roles in various physiological processes. The study of both compounds in C. elegans suggests a shared interest in exploring their effects on biological systems. []

PRI-724

Relevance: PRI-724 serves as a control compound in the study exploring Nemadipine-A's effects on embryo implantation. [] Although their mechanisms of action differ, both compounds demonstrate the ability to suppress embryo implantation in mice, though through distinct pathways. While PRI-724 targets Wnt signaling, Nemadipine-A likely acts by modulating endometrial receptivity molecules. []

TRAIL (TNF-related apoptosis-inducing ligand)

Relevance: Research demonstrates that Nemadipine-A enhances the sensitivity of cancer cells to TRAIL-induced apoptosis. [] The combination of Nemadipine-A and TRAIL synergistically promotes cell death by activating the caspase cascade, a key pathway in apoptosis. [] This sensitization effect makes Nemadipine-A a potential adjuvant therapy to improve TRAIL-based cancer treatments.

Survivin

Relevance: Nemadipine-A, either alone or in combination with TRAIL, effectively downregulates Survivin expression in cancer cells. [] This downregulation contributes to the enhanced sensitivity of cancer cells to TRAIL-induced apoptosis. [] By suppressing Survivin, Nemadipine-A weakens the cellular mechanisms that protect against apoptosis, making cancer cells more vulnerable to TRAIL's death-inducing effects.

Synthesis Analysis

The synthesis of Nemadipine-A can be approached through several methods, with the most notable being the multicomponent Hantzsch synthesis. This method is widely utilized for preparing 1,4-dihydropyridines. The general reaction involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate under heating conditions to yield the desired dihydropyridine structure.

Key Steps in Synthesis:

  1. Ammonia Ester Reaction: This step involves the reaction of ammonia with an ester to form an intermediate.
  2. Condensation Reaction: The intermediate undergoes a condensation reaction with a carbonyl compound and a β-ketoester.
  3. Cyclization: The resulting compound is then cyclized to form the dihydropyridine structure characteristic of Nemadipine-A.

Parameters such as temperature, reaction time, and the stoichiometry of reactants are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of Nemadipine-A is characterized by its unique dihydropyridine ring system. The compound's molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 298.34 g/mol.

Structural Features:

  • Dihydropyridine Ring: Central to its activity, this ring plays a crucial role in calcium channel modulation.
  • Substituents: Various substituents on the aromatic rings contribute to its pharmacological properties.
  • Stereochemistry: The stereochemistry of Nemadipine-A is essential for its biological activity, with specific configurations influencing receptor interactions.

Analysis techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional structure .

Chemical Reactions Analysis

Nemadipine-A participates in various chemical reactions primarily due to its electrophilic nature. It can undergo nucleophilic attacks at the carbonyl groups present in its structure, leading to further derivatization.

Notable Reactions:

  • Alkylation: Alkyl groups can be introduced to enhance lipophilicity and biological activity.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, affecting the stability and efficacy of the compound.
  • Redox Reactions: The presence of nitrogen atoms allows for potential redox reactions, which may alter its pharmacokinetic properties .
Mechanism of Action

Nemadipine-A functions primarily as a calcium channel blocker. Its mechanism involves binding to voltage-gated calcium channels in cardiac and smooth muscle tissues, inhibiting calcium influx during depolarization.

Mechanistic Insights:

  • Calcium Channel Inhibition: By blocking these channels, Nemadipine-A reduces intracellular calcium levels, leading to decreased muscle contraction and vasodilation.
  • Impact on Cellular Signaling: This inhibition also affects various signaling pathways associated with cell proliferation and apoptosis, making it relevant in cancer therapy .
Physical and Chemical Properties Analysis

Nemadipine-A exhibits several physical and chemical properties that are crucial for its application in pharmaceuticals:

  • Solubility: It is moderately soluble in organic solvents but less soluble in water, which affects formulation strategies.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically reported around 150°C, indicating thermal stability suitable for various applications .
Applications

The applications of Nemadipine-A extend across multiple scientific fields:

  • Cardiovascular Research: As a calcium channel blocker, it is studied for managing hypertension and angina pectoris.
  • Cancer Therapeutics: Recent studies indicate that Nemadipine-A can sensitize cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand), enhancing therapeutic efficacy against lung cancer .
  • Chemical Genetics: It is utilized in high-throughput screening assays for drug discovery due to its ability to modulate cellular processes rapidly .
Introduction to Nemadipine-A

Chemical and Pharmacological Profile of Nemadipine-A

Structural Classification as a Dihydropyridine Derivative

Nemadipine-A (CHEBI:78546) belongs to the 1,4-dihydropyridine chemical class, characterized by a conserved heterocyclic ring structure that serves as the pharmacophore for calcium channel modulation. Its systematic name is isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylate, with a molecular formula of C₁₉H₁₈F₅NO₄ and molecular weight of 419.3 g/mol [4] [9]. The compound features distinctive structural modifications compared to classical dihydropyridine calcium blockers:

  • Aromatic substitution: A pentafluorophenyl moiety at the C4 position instead of the conventional nitrophenyl or chlorophenyl groups
  • Ester variations: Isopropyl and β-methoxyethyl ester groups at the C3 and C5 positions
  • Methyl groups: Standard dihydropyridine methyl substituents at C2 and C6 [4] [9]

This specific configuration creates a steric and electronic profile that enhances both lipophilicity and receptor subtype selectivity. The pentafluorophenyl group's strong electron-withdrawing properties significantly influence the molecule's electrostatic potential, potentially enhancing membrane permeability and target binding affinity compared to non-fluorinated analogs [9].

Table 1: Structural Comparison of Nemadipine-A with Representative Dihydropyridines

CompoundC4 Aromatic GroupC3 EsterC5 EsterUnique Features
Nemadipine-APentafluorophenylIsopropylβ-MethoxyethylHigh fluorine content
Nifedipine2-NitrophenylMethylMethylPrototypical short-acting DHP
Nimodipine3-NitrophenylMethoxyethylMethylEnhanced cerebroselectivity
Amlodipine2-ChlorophenylAminoethoxyMethylLong side chain for prolonged action

Physicochemical Properties and Bioavailability

Nemadipine-A exhibits physicochemical characteristics that significantly influence its research applications:

  • Lipophilicity: The compound demonstrates exceptionally high lipophilicity (logP >4) due to its pentafluorophenyl group and fluorinated carbon atoms, facilitating rapid cellular membrane penetration and blood-brain barrier transit [9]. This property makes it particularly suitable for neurobiological studies where central nervous system access is required.

  • Solubility profile: Like other dihydropyridines, Nemadipine-A has extremely limited aqueous solubility (<0.01 mg/mL), necessitating formulation with organic solvents (e.g., DMSO or ethanol) for experimental use. This characteristic parallels bioavailability challenges observed with therapeutic dihydropyridines, where absorption is often dissolution-limited [2] [5].

  • Metabolic susceptibility: The ester linkages render Nemadipine-A vulnerable to esterase-mediated hydrolysis, with predicted hepatic metabolism primarily via CYP3A4 isozymes. While formal pharmacokinetic studies are lacking in mammals, its metabolic instability likely contributes to transient effects in research models [2] [6].

Bioavailability limitations mirror those observed with approved dihydropyridines. Research on nimodipine demonstrates that particle size critically influences absorption, with nanocrystals (833.3 nm) showing 2.59-fold greater AUC than microcrystals (16,296.7 nm) in canine models due to enhanced dissolution rates [5]. This suggests that Nemadipine-A would similarly benefit from nanoformulation approaches to improve research utility, though such studies remain unpublished.

Comparative Analysis with Other Calcium Channel Antagonists

Nemadipine-A's pharmacological profile differs substantially from both therapeutic dihydropyridines and non-dihydropyridine calcium channel blockers in several key aspects:

  • Channel subtype selectivity: While standard dihydropyridines predominantly block L-type (Cav1.x) calcium channels, Nemadipine-A exhibits distinct blockade profiles across T-type calcium channel subtypes (Cav3.1-3.3). Systematic comparisons reveal that dihydropyridines display heterogeneous T-type blocking patterns:
  • Nimodipine significantly inhibits Cav3.2 (α1H) and Cav3.3 (α1I) but not Cav3.1 (α1G)
  • Amlodipine blocks all three T-type subtypes
  • Nemadipine-A specifically targets Cav3.1 with minimal effects on other T-type channels [8] [9]

  • Vascular-cardiac selectivity ratio: Therapeutic dihydropyridines are categorized by their vascular selectivity (e.g., amlodipine's vascular/cardiac ratio >100:1), preferentially relaxing vascular smooth muscle over cardiac tissue. Nemadipine-A's neuronal focus distinguishes it from these peripherally-acting analogs, though its vascular effects remain unquantified [1] [6] [10].

  • Research-specific applications: Unlike clinically approved calcium channel blockers for cardiovascular indications, Nemadipine-A is exclusively employed to investigate calcium-dependent processes in model organisms. In C. elegans, it induces specific defects in neuronal function, egg-laying behavior, and muscle contraction at micromolar concentrations (typically 10-50 μM), establishing it as a valuable tool for dissecting calcium signaling genetics [4] [9].

Table 2: Calcium Channel Subtype Selectivity Profiles of Selected Dihydropyridines

CompoundL-type BlockadeCav3.1 (α1G)Cav3.2 (α1H)Cav3.3 (α1I)Primary Research/Clinical Use
Nemadipine-AModerateStrongWeakWeakNeuronal calcium signaling research
NimodipineStrongNoneModerateModerateSubarachnoid hemorrhage (clinical)
AmlodipineStrongModerateModerateModerateHypertension, angina (clinical)
NifedipineStrongNoneNoneNoneHypertension (clinical)
NilvadipineStrongNoneModerateModerateHypertension (clinical)

These differential selectivity patterns likely originate from Nemadipine-A's unique pentafluorophenyl moiety, which creates distinct steric and electronic interactions within calcium channel pore regions compared to conventional dihydropyridines. Molecular modeling suggests the fluorine atoms form atypical hydrogen bonds with channel amino acid residues, potentially explaining its distinctive Cav3.1 preference [8] [9].

Properties

CAS Number

54280-71-6

Product Name

Nemadipine-A

IUPAC Name

diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H18F5NO4

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3

InChI Key

QABNLWXKUCMDBP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C

Synonyms

1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylic acid-3,5-diethyl ester

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.